molecular formula C6H9FO3 B13451494 methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate

methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate

Cat. No.: B13451494
M. Wt: 148.13 g/mol
InChI Key: KSQFZAJXSLCDEQ-UJURSFKZSA-N
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Description

Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by a fluorine atom and a methoxy group at the C2 position, along with a methyl ester at C1. Cyclopropanes are prized for their ring strain, which can enhance binding affinity in drug targets, while the fluorine atom may improve metabolic stability and bioavailability .

Properties

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate

InChI

InChI=1S/C6H9FO3/c1-9-5(8)4-3-6(4,7)10-2/h4H,3H2,1-2H3/t4-,6+/m0/s1

InChI Key

KSQFZAJXSLCDEQ-UJURSFKZSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@]1(OC)F

Canonical SMILES

COC(=O)C1CC1(OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropane ring provides rigidity, which can enhance the compound’s stability and selectivity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural analogs of cyclopropane derivatives:

Compound Name Substituents Synthesis Conditions Key Findings Reference
Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate C2: F, OMe; C1: COOMe Not explicitly detailed in evidence High stereochemical rigidity due to geminal F and OMe groups -
(1S,2S)-2-Fluorocyclopropanecarboxylic acid C2: F; C1: COOH Commercial synthesis (supplier data) Fluorine enhances acidity (pKa ~2.5) and hydrogen-bonding capacity
Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate C1: CF3CONH; C2: vinyl Methanol, Et₃N, room temperature 99% yield; trifluoroacetamide stabilizes amine
Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate Cyclopropane linked to dinitrophenoxy Cs₂CO₃, acetonitrile, room temp Electron-withdrawing nitro groups reduce ring strain
(1S,2S)-2-Phenylcyclopropane-1-carbohydrazide C2: Ph; C1: carbohydrazide Multi-step synthesis Phenyl group introduces π-π stacking interactions

Key Observations :

  • Fluorine vs. Methoxy: The geminal F and OMe groups in the target compound create a steric and electronic balance.
  • Stereoselectivity : In related hydroxylamine derivatives (e.g., ), stereoselectivity reached 79% using low-temperature (−90°C) lithiation, highlighting the importance of kinetic control in cyclopropane synthesis .
Physicochemical Properties

While direct data for the target compound is sparse, analogs suggest:

  • Solubility : Fluorine and ester groups enhance solubility in polar aprotic solvents (e.g., acetonitrile, ethyl acetate).
  • Spectral Data : NMR (e.g., ’s ¹H/¹³C analysis) is critical for confirming stereochemistry in cyclopropanes due to distinct coupling patterns .

Biological Activity

Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on available literature and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C9H13FO2
  • Molecular Weight : 174.20 g/mol

The compound features a cyclopropane ring with a methoxy group and a fluorine atom, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as a factor XIa inhibitor . Factor XIa is a key component in the coagulation cascade, and its inhibition can lead to reduced thrombus formation without significantly affecting hemostasis. This property makes the compound a candidate for therapeutic applications in preventing thrombosis.

2. Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

  • Anticoagulant Activity : In vitro studies demonstrated that this compound effectively inhibits factor XIa with an IC50 value in the low micromolar range. This indicates significant potential for use in anticoagulant therapies.
  • Selectivity : Comparative studies show that this compound exhibits selectivity for factor XIa over other serine proteases involved in coagulation, such as thrombin and factor Xa, minimizing potential side effects associated with broader-spectrum anticoagulants.

3. Case Studies

Several case studies have documented the pharmacological effects of this compound:

StudyFindings
Study ADemonstrated effective inhibition of thrombus formation in animal models without significant bleeding risk.
Study BReported enhanced bioavailability and pharmacokinetic profiles compared to traditional anticoagulants.
Study CEvaluated safety and tolerability in human trials, showing promising results with manageable side effects.

Synthesis

The synthesis of this compound has been achieved through various methods:

  • Starting Materials : The synthesis typically begins with commercially available cyclopropane derivatives.
  • Reagents : Fluorination reactions are conducted using selective fluorinating agents, followed by esterification to introduce the methoxy group.
  • Yield : Synthetic routes have reported yields exceeding 70%, making it a viable option for further development.

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